6-Chlorothiazolo[4,5-b]pyridine-2-thiol
Description
Overview of Fused Thiazole-Pyridine Scaffolds in Medicinal Chemistry and Materials Science
The fusion of thiazole (B1198619) and pyridine (B92270) rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in both medicinal chemistry and materials science. researchgate.nettandfonline.com These compounds are recognized for their diverse biological and pharmaceutical importance. tandfonline.com In the field of medicinal chemistry, thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. researchgate.netnih.govbohrium.com Their mechanism of action often involves inhibiting key biological targets such as epidermal growth factor receptor (EGFR) tyrosine kinases, signal transducer and activator of transcription 3 (STAT3), and various kinases involved in cell signaling pathways. nih.gov The structural versatility of the thiazolopyridine nucleus allows for modifications that can lead to compounds with improved potency and selectivity against various diseases. bohrium.comnih.gov
Beyond their therapeutic potential, thiazolopyridine derivatives have also found applications in materials science. tandfonline.com Certain derivatives have been utilized in the development of semiconductor and photographic materials, highlighting the scaffold's utility in creating functional organic materials. researchgate.nettandfonline.com The combination of the electron-rich thiazole ring and the electron-deficient pyridine ring imparts unique electronic properties to these fused systems, making them attractive for various technological applications.
The Distinctiveness of the 6-Chlorothiazolo[4,5-b]pyridine-2-thiol Structural Motif
This compound is a specific derivative within the broader thiazolopyridine family. Its structural motif is defined by the thiazolo[4,5-b]pyridine (B1357651) core, which is distinguished by the placement of substituents at specific positions. The key features of this molecule are a chlorine atom at the 6-position of the pyridine ring and a thiol (-SH) group at the 2-position of the thiazole ring.
This particular arrangement of functional groups makes it a valuable chemical intermediate. echemi.combldpharm.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the thiol group is reactive and can be a site for various chemical transformations. These reactive sites allow for the synthesis of a wide range of more complex molecules, where the core thiazolopyridine scaffold can be further functionalized to explore structure-activity relationships for potential therapeutic agents or new materials. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source Index |
|---|---|---|
| CAS Number | 488742-54-7 | echemi.combldpharm.com |
| Molecular Formula | C6H3ClN2S2 | echemi.combldpharm.com |
| Molecular Weight | 202.68 g/mol | echemi.combldpharm.com |
| InChIKey | WNODJDUJWQRQEQ-UHFFFAOYSA-N | echemi.com |
| Canonical SMILES | C1=C(C=C2C(=N1)SC(=S)N2)Cl | bldpharm.com |
| Category | Heterocyclic Building Block | bldpharm.com |
Historical Context and Evolution of Research on Thiazolopyridine Derivatives
The study of thiazole-containing compounds has a rich history, with early work establishing their importance in natural products like Vitamin B1 (Thiamine) and as core components of antibiotics such as penicillin. nih.gov The chemistry of thiazole and its derivatives has steadily grown since the foundational work of Hofmann and Hantsch. nih.gov
Research into fused heterocyclic systems like thiazolopyridines followed, driven by the quest for novel compounds with unique biological activities. researchgate.net Early synthetic methods focused on creating the basic bicyclic scaffold. researchgate.net Over the past few decades, research has evolved significantly, moving from fundamental synthesis to the development of more sophisticated, multi-component, and environmentally friendly synthetic strategies. researchgate.netrsc.orgdmed.org.ua The focus has also shifted towards exploring their vast therapeutic potential, leading to the identification of derivatives with specific activities against cancer, inflammation, and microbial infections. nih.govnih.govdmed.org.ua This evolution reflects a broader trend in medicinal chemistry towards creating diverse molecular libraries for high-throughput screening and rational drug design.
Current Research Landscape and Unexplored Opportunities for this compound
The current research landscape for thiazolopyridine derivatives is vibrant and focused on several key areas. A major thrust is the development of potent and selective anticancer agents, with studies targeting various cancer cell lines and elucidating their mechanisms of action, such as the inhibition of PARP1 or the induction of apoptosis. nih.govmdpi.com There is also significant interest in their antimicrobial and anti-inflammatory activities. researchgate.netnih.gov Recent synthetic efforts are aimed at creating novel, highly functionalized derivatives through efficient, one-pot, or solid-phase synthesis methods. researchgate.netresearchgate.net
For this compound specifically, its primary role appears to be that of a reactive intermediate. echemi.combldpharm.com While it is a building block, there is a lack of published research on the intrinsic biological activity of the compound itself. This represents a significant unexplored opportunity. Future research could investigate the standalone pharmacological profile of this compound. Furthermore, its dual reactive sites offer a platform for combinatorial chemistry, enabling the creation of extensive libraries of new derivatives. The systematic exploration of these derivatives for a wide range of biological targets could uncover novel lead compounds for drug discovery.
Table 2: Reported Biological Activities of the Thiazolopyridine Class
| Activity | Description | Source Index |
|---|---|---|
| Anticancer | Activity against various tumor cell lines, including leukemia and breast cancer. Often act as inhibitors of protein kinases (e.g., EGFR) and other cancer-related proteins. | researchgate.netnih.govnih.govmdpi.com |
| Antimicrobial | Efficacy against various bacterial and fungal strains. | researchgate.netnih.gov |
| Anti-inflammatory | Demonstrated ability to reduce inflammation. | researchgate.netnih.gov |
| Antiviral | Reported activity against certain viruses. | nih.gov |
| Antioxidant | Ability to neutralize free radicals. | researchgate.netdmed.org.ua |
| Herbicidal | Some derivatives have shown activity as herbicides. | researchgate.netdmed.org.ua |
| Enzyme Inhibition | Inhibition of enzymes like PARP, IRAK4, and Factor Xa. | researchgate.netnih.govmdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNODJDUJWQRQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625329 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488742-54-7 | |
| Record name | 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Reactivity Studies of 6 Chlorothiazolo 4,5 B Pyridine 2 Thiol
Transformations at the Thiol/Thione Functionality
The thiol group at the 2-position of the thiazolo[4,5-b]pyridine (B1357651) core is a key site for chemical modification. It exists in equilibrium with its thione tautomer, 6-chlorothiazolo[4,5-b]pyridine-2(3H)-thione, and both forms exhibit distinct reactivity.
The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation reactions with various electrophiles, such as alkyl and aryl halides. mdpi.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. The reaction can be explained by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, leading to the formation of a new carbon-sulfur bond. mdpi.com
For instance, the reaction of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol with alkyl halides in a suitable solvent like ethanol (B145695), often with a base such as triethylamine (B128534), yields the corresponding 2-alkylthio derivatives. mdpi.com These S-substituted products are important intermediates for the synthesis of various biologically active compounds.
A study on the regioselectivity of reactions involving a similar thioamide system showed that alkylation with alkyl halides predominantly occurs at the sulfur atom. mdpi.com This preference for S-attack is attributed to the higher polarizability and steric accessibility of the sulfur atom compared to the nitrogen atom in the tautomeric thione form. mdpi.com
The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide-linked dimer, bis(6-chlorothiazolo[4,5-b]pyridin-2-yl) disulfide. This type of reaction is common for thiols and can sometimes be catalyzed by amines. wikipedia.org
More vigorous oxidation can convert the thiol group into a sulfonic acid. For example, the oxidation of a similar compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide has been shown to yield the corresponding sulfonic acid, among other products, depending on the reaction conditions. researchgate.net This suggests that this compound could potentially be oxidized to 6-chlorothiazolo[4,5-b]pyridine-2-sulfonic acid.
Like many 2-mercaptoheterocycles, this compound exists in a tautomeric equilibrium with its thione form, 6-chlorothiazolo[4,5-b]pyridine-2(3H)-thione. wikipedia.orgresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and concentration. wikipedia.org In the solid state and in solutions, the thione form is often predominant. jocpr.comekb.eg The presence of the thione tautomer is significant as it introduces an alternative site for electrophilic attack at the nitrogen atom.
While S-alkylation is generally favored with alkyl halides, reactions with acyl halides can show different regioselectivity. mdpi.com In some cases, an initial kinetically controlled S-acylation can be followed by a thermodynamically controlled N-acylation via a transacylation reaction. mdpi.com Theoretical studies have been used to understand and predict the outcomes of these reactions. mdpi.com The presence of a chlorine atom at the 6-position of the pyridine (B92270) ring can also influence the tautomeric equilibrium and the reactivity of the molecule. researchgate.net
Modifications of the Pyridine Ring
The pyridine ring of this compound offers additional sites for functionalization, primarily through substitution of the chlorine atom and reactions involving the pyridine nitrogen.
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of substituents, particularly amines. The electron-withdrawing nature of the fused thiazole (B1198619) ring and the pyridine nitrogen facilitates the attack of nucleophiles on the electron-deficient carbon atom bearing the chlorine. youtube.comresearchgate.net
The reaction typically involves heating the 6-chloro derivative with a suitable nucleophile, such as a primary or secondary amine, often in a polar solvent. youtube.commdpi.com This leads to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The regioselectivity of such substitutions on similar heterocyclic systems is well-documented, with the position of substitution being influenced by the electronic properties of the ring and the substituents. mdpi.com
While direct Knoevenagel condensation on this compound itself is not commonly reported, derivatives of the thiazolo[4,5-b]pyridine system can undergo such reactions. The Knoevenagel condensation is a base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl compound to form a new carbon-carbon double bond. diva-portal.org
For this reaction to occur on the thiazolo[4,5-b]pyridine scaffold, a derivative with an active methylene group, such as a 2-methylthiazolo[4,5-b]pyridine, is typically required. nih.gov The reaction of such a derivative with an aldehyde in the presence of a base leads to a condensation product. nih.govresearchgate.net This type of functionalization provides a route to extend the conjugation of the heterocyclic system and to synthesize more complex structures with potential applications in materials science and medicinal chemistry.
Introduction of Diverse Functional Groups for Structure-Activity Relationship Investigations
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. By systematically modifying a lead compound and assessing the resulting changes in biological activity, researchers can identify key structural motifs responsible for the desired pharmacological effect. The this compound scaffold offers several positions amenable to derivatization, primarily at the 2-thiol and 6-chloro positions.
The thiol group at the 2-position is a readily modifiable handle for introducing a wide array of functional groups. One of the most common reactions involving a thiol is S-alkylation , where an alkyl halide reacts with the thiol to form a thioether. This reaction allows for the introduction of various alkyl and substituted alkyl chains, which can probe steric and electronic requirements within a biological target. For instance, the introduction of propargyl and allyl groups to the sulfur atom of 5-mercapto-2'-deoxyuridine has been shown to yield compounds with significant antiviral activity. youtube.com A similar strategy can be applied to this compound to generate a library of derivatives for SAR studies.
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, particularly at the 2- and 4-positions (and by extension, the 6-position), facilitating attack by nucleophiles. quimicaorganica.orguoanbar.edu.iq This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction with amines is particularly useful for introducing diverse side chains that can form hydrogen bonds or other interactions with a biological target. The reactivity of halopyridines in SNAr reactions is well-established, providing a reliable method for functionalization. quimicaorganica.org
Modern synthetic strategies, such as solid-phase synthesis, can be employed to rapidly generate a large number of derivatives. uoanbar.edu.iq In a solid-phase approach, the thiazolo[4,5-b]pyridine core can be anchored to a resin, allowing for sequential reactions and purifications to be carried out efficiently. This methodology is ideal for creating libraries of compounds with diverse functional groups at multiple positions for high-throughput screening and comprehensive SAR investigations. uoanbar.edu.iq
Below is a table illustrating potential derivatizations of this compound for SAR studies, based on the reactivity of its functional groups.
| Position of Derivatization | Reaction Type | Example Reagent | Resulting Functional Group | Potential for SAR Investigation |
| 2-Thiol | S-Alkylation | Benzyl bromide | 2-(Benzylthio) | Exploring steric bulk and aromatic interactions. |
| 2-Thiol | S-Alkylation | 2-Bromoethanol | 2-((2-Hydroxyethyl)thio) | Introducing hydrogen bonding capabilities. |
| 2-Thiol | Michael Addition | Acrylonitrile | 2-(2-Cyanoethylthio) | Modifying electronic properties and chain length. |
| 6-Chloro | Nucleophilic Aromatic Substitution | Morpholine | 6-Morpholinyl | Introducing a common pharmacophore with potential for improved solubility. |
| 6-Chloro | Nucleophilic Aromatic Substitution | Sodium methoxide | 6-Methoxy | Altering electronic and steric properties. |
| 6-Chloro | Nucleophilic Aromatic Substitution | Aniline | 6-(Phenylamino) | Introducing a larger aromatic system for pi-stacking interactions. |
Halogenation Reactions and Their Impact on Reactivity Profiles
The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Halogenation, therefore, often requires harsh conditions. uoanbar.edu.iq However, the fusion of the thiazole ring can modulate the electron density of the pyridine ring, potentially influencing the regioselectivity and feasibility of halogenation. The existence of 6-Bromothiazolo[4,5-b]pyridine-2-thiol indicates that bromination of the corresponding precursor is a viable transformation. sigmaaldrich.com
Direct electrophilic halogenation of a related system, thiazolo[5,4-d]thiazole (B1587360), has been achieved using a bromine-pyridine mixture, which generates a strongly electrophilic bromine species. researchgate.net A similar approach could potentially be applied to the thiazolo[4,5-b]pyridine scaffold. Theoretical studies on the halogenation of thiazolo[5,4-d]thiazole suggest that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. researchgate.net
The introduction of a second halogen atom, for instance, bromine at a vacant position on the pyridine ring of this compound, would further decrease the electron density of the ring system. This heightened electron deficiency would likely have a pronounced effect on the reactivity of the molecule. Specifically, the rate of nucleophilic aromatic substitution at the 6-position would be expected to increase. The presence of two electron-withdrawing halogens would further stabilize the Meisenheimer-type intermediate formed during the SNAr reaction, thus lowering the activation energy of the substitution. youtube.com
The table below summarizes the potential impact of further halogenation on the reactivity of the this compound scaffold.
| Halogenation Reaction | Potential Reagent | Resulting Compound (Example) | Impact on Reactivity Profile |
| Bromination | N-Bromosuccinimide (NBS) | 6-Chloro-X-bromo-thiazolo[4,5-b]pyridine-2-thiol | Increased reactivity towards nucleophilic aromatic substitution at the 6-position. |
| Chlorination | N-Chlorosuccinimide (NCS) | 6,X-Dichloro-thiazolo[4,5-b]pyridine-2-thiol | Further enhancement of the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. |
Spectroscopic Characterization and Structural Elucidation of 6 Chlorothiazolo 4,5 B Pyridine 2 Thiol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, which exists in a tautomeric equilibrium with 6-chloro-3H-thiazolo[4,5-b]pyridine-2-thione, NMR studies are critical for identifying the predominant tautomer in solution and for assigning the chemical environments of each proton and carbon atom. echemi.com
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the N-H/S-H proton, depending on the tautomeric form. The pyridine ring protons, H-5 and H-7, would likely appear as doublets due to ortho-coupling. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the fused thiazole (B1198619) ring. A broad singlet, which is exchangeable with D₂O, would be indicative of the N-H proton of the thione tautomer or the S-H proton of the thiol tautomer.
Table 1: Representative ¹H NMR Spectral Data for Thiazolo[4,5-b]pyridine (B1357651) Derivatives
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.5 - 7.8 | d | ~8.0 |
| H-7 | 8.0 - 8.3 | d | ~8.0 |
| N-H/S-H | 12.0 - 14.0 | br s | - |
Note: The chemical shifts are estimations based on data from structurally related thiazolopyridine and chloropyridine derivatives. Actual values may vary.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the chlorine atom and the nitrogen atom. The C-6 carbon, being directly attached to chlorine, is expected to show a characteristic chemical shift. The thione carbon (C=S) of the thiazole ring is a key indicator and typically resonates at a significantly downfield chemical shift.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 (C=S) | 175 - 185 |
| C-3a | 115 - 125 |
| C-5 | 120 - 130 |
| C-6 | 140 - 150 |
| C-7 | 110 - 120 |
| C-7a | 150 - 160 |
Note: The chemical shifts are estimations based on data from analogous heterocyclic systems. Actual values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity. This can be particularly useful in confirming the regiochemistry and the spatial arrangement of substituents on the heterocyclic framework.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C=S, C=N, and C-Cl bonds, which are key to its structural confirmation. The presence of a broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration, supporting the existence of the thione tautomer. The C=S stretching vibration, a crucial marker for the thione form, is expected to appear in the range of 1200-1050 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be observed.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch | 1600 - 1650 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C=S Stretch | 1050 - 1200 | Medium to Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Note: These are expected ranges and the exact positions can be influenced by the overall molecular structure and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which is invaluable for confirming its molecular formula and structure. For this compound, with a molecular formula of C₆H₃ClN₂S₂, the expected exact mass is approximately 201.9430 g/mol . echemi.com The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. Plausible fragmentation pathways could include the loss of a chlorine atom, the cleavage of the thiazole ring with the expulsion of a cyano radical (•CN) or a thioformyl (B1219250) radical (•CHS), and the fragmentation of the pyridine ring. A detailed analysis of the fragment ions would provide further confirmation of the proposed structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Identity |
| [M]⁺ | 202 | Molecular Ion |
| [M+2]⁺ | 204 | Isotope Peak for ³⁷Cl |
| [M-Cl]⁺ | 167 | Loss of Chlorine |
| [M-HCN]⁺• | 175 | Loss of Hydrogen Cyanide |
| [M-CS]⁺• | 158 | Loss of Carbon Monosulfide |
Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide more precise mass measurements to confirm the elemental composition of the fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 280 | High |
| π → π | 300 - 350 | Medium to High |
| n → π* | > 350 | Low |
Note: The values are estimations based on data for similar aromatic and heterocyclic compounds. The specific solvent used will influence the exact λ_max values.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. For this compound, HRMS is used to verify its molecular formula, C₆H₃ClN₂S₂.
The technique differentiates between compounds that may have the same nominal mass but differ in their elemental composition. The experimentally determined exact mass is compared against the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of the constituent atoms. A close correlation between the experimental and theoretical values provides strong evidence for the proposed chemical structure. The exact mass for this compound has been reported as 201.94300. echemi.com
| Compound Name | Molecular Formula | Calculated Exact Mass | Reported Experimental Exact Mass |
|---|---|---|---|
| This compound | C₆H₃ClN₂S₂ | 201.94300 | 201.94300 echemi.com |
X-ray Crystallography for Definitive Three-Dimensional Structural Analysis of Derivatives
While HRMS confirms the elemental composition, X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms.
Although specific crystallographic data for the parent compound this compound is not widely published, studies on its derivatives provide critical insight into the structural characteristics of the thiazolo[4,5-b]pyridine core. For instance, the crystal structure of a thiazolo-pyridine dicarboxylic acid derivative has been analyzed in detail. nih.gov
In one study, a derivative was found to crystallize in the monoclinic space group P2₁/c. nih.gov The analysis revealed that the five-membered thiazole ring adopts a flattened envelope conformation. nih.gov Furthermore, the study elucidated the nature of intermolecular forces stabilizing the crystal lattice, identifying moderate and weak hydrogen bonds as key interactions that dictate the molecular packing in the solid state. nih.gov Such detailed structural information is vital for understanding the molecule's physical properties and for rational drug design, where knowledge of the precise three-dimensional shape is paramount.
| Parameter | Observed Value / Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Conformation Feature | Five-membered rings have a substantially flattened envelope conformation. nih.gov |
| Stabilizing Interactions | Structure is stabilized by moderate and weak hydrogen bonds. nih.gov |
| Molecular Packing | Layers of molecules are separated by a layer of N-methyl-2-pyrrolidone (NMP). nih.gov |
Computational Investigations of 6 Chlorothiazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
In studies involving the thiazolo[4,5-b]pyridine (B1357651) scaffold, molecular docking has been instrumental in identifying and optimizing compounds for various biological targets. For instance, derivatives of thiazolo[4,5-b]pyridin-2-one have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential as anti-inflammatory agents. nih.govresearchgate.netresearchgate.net These studies help to preselect the most promising compounds for further in vitro testing. nih.govresearchgate.net The docking analysis reveals key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site. For example, a (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile derivative showed strong interactions within the COX-2 active site, comparable to the standard inhibitor mefenamic acid. researchgate.net
Similarly, other thiazole (B1198619) derivatives incorporating a pyridine (B92270) moiety have been evaluated as potential inhibitors of bacterial DNA gyrase B, with docking scores indicating their binding affinity. nih.gov The binding affinity, often expressed as a score in kcal/mol, provides a quantitative estimate of how strongly the ligand binds to the target protein. A more negative score typically indicates a stronger binding interaction.
Table 1: Example Molecular Docking Results for Thiazole-Pyridine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acids |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | DNA Gyrase | -6.4 to -9.2 | Not Specified nih.gov |
| Thiazole-Pyrazole Hybrid | Urate Oxidase | -4.96 to -5.45 | Not Specified nih.gov |
This table is illustrative and based on findings for related derivative classes.
**5.2. Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. It can be used to calculate a variety of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on related thiazole and pyridine derivatives have shown that modifications to the molecular structure can significantly alter these energy levels, thereby tuning the molecule's reactivity. nih.gov For 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, DFT calculations would elucidate how the chloro- and thiol- substituents influence the electronic distribution and reactivity of the core thiazolo[4,5-b]pyridine ring system.
Table 2: Example DFT-Calculated Electronic Properties for Thiazole-Pyridine Derivatives
| Parameter | Description | Example Value (Compound A) | Example Value (Compound B) |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.260 eV nih.gov | -5.523 eV nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.552 eV nih.gov | -0.016 eV nih.gov |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.707 eV nih.gov | 5.507 eV nih.gov |
| Chemical Hardness (η) | Resistance to deformation of electron cloud; (ELUMO - EHOMO)/2. | 2.853 eV nih.gov | 2.753 eV nih.gov |
This table is illustrative, with data from reference nih.gov on related compounds, demonstrating the type of information generated by DFT studies.
Before performing more complex calculations like docking, it is essential to determine the most stable three-dimensional structure of the molecule. Conformation analysis involves exploring the different possible spatial arrangements of a molecule's atoms, while energy minimization is the process of finding the specific conformation with the lowest potential energy. This optimized structure represents the most probable and stable state of the molecule. Methods like DFT, often using a basis set such as 6-31G, are employed to perform full geometry optimization. mdpi.com This process ensures that the molecular structure used in subsequent simulations is energetically favorable and realistic. mdpi.com
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are computational approaches used to predict how a drug will behave in the body (pharmacokinetics) and its potential for causing adverse effects (toxicology).
ADME properties determine the bioavailability and effectiveness of a drug candidate. Computational tools can predict these properties based on a molecule's structure, saving significant resources. mdpi.com Key predicted parameters include:
Intestinal Absorption: The percentage of the drug absorbed through the human gut. Studies on related heterocyclic compounds show predictions of excellent intestinal absorption, often above 90%. mdpi.com
Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the barrier protecting the brain. The BOILED-Egg model is a common graphical tool used to visualize this and intestinal absorption simultaneously. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicting whether a compound will inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is crucial to avoid adverse drug-drug interactions. mdpi.com
Lipinski's Rule of Five: This rule assesses the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally bioavailable. nih.gov
Table 3: Example In Silico ADME Predictions for Heterocyclic Drug Candidates
| Parameter | Desired Range/Outcome | Predicted Value for Related Compounds |
|---|---|---|
| Gastrointestinal Absorption | High | High (e.g., >90%) mdpi.com |
| BBB Permeation | Yes/No (depending on target) | Predicted by BOILED-Egg model mdpi.com |
| CYP2D6 Inhibition | No | Often predicted to be non-inhibitors mdpi.com |
| Lipinski's Rule Violations | 0 | 0 violations nih.gov |
| Bioavailability Score | High (e.g., 0.55) | 0.55 mdpi.com |
This table presents typical parameters and illustrative findings from in silico ADME studies on related heterocyclic compounds. mdpi.commdpi.comnih.gov
Early assessment of a compound's potential toxicity is critical to prevent failures in later stages of drug development. In silico models can predict various forms of toxicity:
Genotoxicity: The potential to damage DNA, often predicted using models for the Ames test. For some related structures, a moderate potential for genotoxicity has been predicted. mdpi.com
Hepatotoxicity: The potential to cause liver damage.
Carcinogenicity: The potential to cause cancer.
Cytotoxicity: The potential to be toxic to cells. Studies on related benzothiazoles have used in vitro cell line assays to measure cytotoxicity and DNA strand breaks (comet assay), which can be correlated with in silico predictions. nih.gov
These predictions help to flag potentially problematic compounds early, allowing for structural modifications to mitigate risks.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile |
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Interactions
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and stability of interactions between a ligand, such as this compound or its derivatives, and its biological target. These simulations provide insights into the physical movements and conformational changes of the ligand-protein complex over time, which are crucial for understanding the binding mechanism and designing more effective therapeutic agents.
In computational studies of related heterocyclic compounds, MD simulations have been instrumental. For instance, simulations are typically run for extended periods, such as 100 nanoseconds, to analyze the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the protein's active site. Deviations within 1–3 Å are generally considered acceptable for small globular proteins and indicate a stable complex. nih.gov
The stability of the ligand-protein complex is often further assessed by analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues. This analysis helps to identify the flexibility of different parts of the protein upon ligand binding. Furthermore, the number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Stable and persistent hydrogen bonds are a key indicator of strong and specific interactions. For example, in the study of pyridine-based thiadiazole derivatives, stable hydrogen bond formations were a key finding from the MD simulations, corroborating the potent inhibitory activity of the lead compounds. nih.gov
While specific MD simulation data for this compound is not extensively published, the methodologies applied to analogous structures, such as benzothiazole (B30560) and pyridine-based thiadiazole derivatives, provide a clear framework for how such investigations would be conducted. nih.govnih.gov These studies underscore the importance of MD simulations in validating docking poses and elucidating the atomic-level details of ligand-receptor interactions.
Virtual Screening and De Novo Drug Design Approaches
Virtual screening and de novo drug design are pivotal computational strategies in modern drug discovery, enabling the identification of novel bioactive compounds and the optimization of existing scaffolds. The thiazolo[4,5-b]pyridine core, a bioisostere of purine, is a privileged structure in medicinal chemistry, making it an attractive starting point for these computational approaches. dmed.org.ua
Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening identifies molecules with similar properties to known active compounds. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential ligands. For instance, collaborative virtual screening efforts have been successfully used to elaborate hit series for various targets, demonstrating the power of this in silico approach. nih.gov
In the context of the thiazolo[4,5-b]pyridine scaffold, virtual screening has been employed to identify inhibitors for a range of biological targets. For example, derivatives of the related thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors through a combination of design, synthesis, and enzymatic assays, with molecular docking studies revealing key interactions within the ATP binding pocket. nih.gov Similarly, this scaffold has been functionalized to target various kinases, including c-KIT, to overcome drug resistance. nih.gov These studies often involve the screening of compound libraries to identify initial hits, which are then synthetically modified and optimized based on structure-activity relationships (SAR) to improve their potency and selectivity.
De novo drug design, in contrast, involves the design of novel molecules from scratch, often by piecing together small molecular fragments within the constraints of the target's binding site. This approach can lead to the discovery of entirely new chemical entities. The thiazolo[4,5-b]pyridine scaffold serves as an excellent framework for de novo design due to its multiple reactive sites that allow for a wide range of chemical modifications. dmed.org.ua By understanding the key pharmacophoric features required for binding to a specific target, new derivatives of this compound can be designed to have improved pharmacological profiles.
The integration of virtual screening, de novo design, and subsequent experimental validation provides a powerful pipeline for the discovery of novel drug candidates based on the this compound scaffold.
Biological and Pharmacological Activities of 6 Chlorothiazolo 4,5 B Pyridine 2 Thiol and Its Derivatives
Antimicrobial Properties
Derivatives of the thiazolopyridine class have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com The incorporation of the thiazole (B1198619) ring fused with a pyridine (B92270) nucleus, often with various substitutions, appears to be a key factor in their antimicrobial potential. mdpi.com
The antibacterial potential of thiazolo[4,5-b]pyridine (B1357651) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study screening various thiazolo[4,5-b]pyridine derivatives identified their activity against several bacterial strains, including Escherichia coli. researchgate.net
Further research into pyridine-thiazole hybrids has provided more detailed insights. A series of novel 2-pyridine and 4-pyridine substituted thiazole derivatives were synthesized and tested against a panel of bacteria. The results indicated that the 4-pyridine thiazole hybrids were generally more potent. mdpi.com The antimicrobial activity of these synthesized compounds was most pronounced against Bacillus cereus and Staphylococcus aureus, followed by Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com One of the most effective compounds, a 4-pyridine thiazole derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 0.02 mM against both Staphylococcus aureus and Bacillus cereus. mdpi.com
In another study, derivatives of oxazolo[4,5-b]pyridine-2-thiol (B2489188), a closely related scaffold, were synthesized and tested against a panel of bacteria including E. coli, P. aeruginosa, and S. aureus. researchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have shown sensitivity against Gram-positive bacteria like Bacillus cereus and resistance in Gram-negative strains like Escherichia coli. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity Measurement (MIC) | Reference |
| Thiazolo[4,5-b]pyridine derivatives | Klebsiella pneumoniae (ESβL-producing) | >100 µg/mL | researchgate.net |
| Thiazolo[4,5-b]pyridine derivatives | Staphylococcus haemolyticus (MRSH) | >100 µg/mL | researchgate.net |
| 4-Pyridine Thiazole Hybrid (Compound 4c) | Staphylococcus aureus | 0.02 mM | mdpi.com |
| 4-Pyridine Thiazole Hybrid (Compound 4c) | Bacillus cereus | 0.02 mM | mdpi.com |
| Pyridine-Thiazole Hybrids (General) | Escherichia coli | Lower activity | mdpi.com |
| Pyridine-Thiazole Hybrids (General) | Pseudomonas aeruginosa | Lower activity | mdpi.com |
The antifungal properties of the thiazolo[4,5-b]pyridine scaffold have been demonstrated, particularly against pathogenic yeasts. In one screening, a thiazolo[4,5-b]pyridine derivative was identified as having the most potent antifungal effect among the tested compounds, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Candida albicans. researchgate.net
Derivatives of the related oxazolo[4,5-b]pyridine-2-thiol have also been evaluated for their efficacy against three pathogenic fungi: C. albicans, Aspergillus niger, and Aspergillus clavatus, with some compounds showing promising results. researchgate.net Furthermore, broader studies on pyridine-thiazole hybrids have confirmed their activity against C. albicans. mdpi.com
| Compound/Derivative Class | Fungal Strain | Activity Measurement (MIC) | Reference |
| Thiazolo[4,5-b]pyridine derivative | Candida albicans | 12.5 µg/mL | researchgate.net |
| Oxazolo[4,5-b]pyridine-2-thiol derivatives | Candida albicans | Tested, promising | researchgate.net |
| Oxazolo[4,5-b]pyridine-2-thiol derivatives | Aspergillus niger | Tested, promising | researchgate.net |
| Oxazolo[4,5-b]pyridine-2-thiol derivatives | Aspergillus clavatus | Tested, promising | researchgate.net |
| Pyridine-Thiazole Hybrids | Candida albicans | Active | mdpi.com |
The thiazolopyridine class of molecules is recognized for a wide range of biological functions, including antiviral activity. nih.gov Research has explored the efficacy of various derivatives against several viruses, including Human Immunodeficiency Virus (HIV) and influenza.
In a specific investigation, novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antiviral properties. nih.gov Two compounds from this series, 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine and its 1-(2',6'-difluorophenyl) analogue, demonstrated reproducible in vitro anti-HIV activity. nih.gov Other related heterocyclic systems, such as imidazo[1,2-a]pyridine-Schiff base derivatives, have also shown activity against both HIV-1 and HIV-2. rsc.org
The broader thiazole ring system is a known pharmacophore in antiviral drug discovery. researchgate.net Thiazolides, such as Nitazoxanide, have been identified as broad-spectrum antiviral agents effective against influenza A virus. researchgate.net Furthermore, certain thiazole nucleosides have shown significant activity against parainfluenza viruses. nih.gov While not thiazolo[4,5-b]pyridines themselves, the activity of these related compounds underscores the potential of the thiazole moiety in developing antiviral agents.
Anticancer / Antitumor Activity
Derivatives based on the thiazolopyridine scaffold have emerged as a noteworthy class of compounds with significant anti-carcinogenic properties. nih.gov They have been investigated for their ability to inhibit cancer-related proteins and suppress the growth of various cancer cell lines. nih.govnih.gov
The cytotoxic potential of thiazolopyridine derivatives has been documented against a range of human cancer cell lines. In a notable study, novel derivatives of the regioisomeric thiazolo[5,4-b]pyridine (B1319707) scaffold were designed to target the c-KIT receptor, which is implicated in gastrointestinal stromal tumors (GIST). nih.gov Several of these derivatives exhibited potent anti-proliferative activities against c-KIT-dependent cancer cells, including the GIST-T1 cell line and the HMC1.2 mast cell leukemia line. nih.gov One particular derivative, designated 6r, showed anti-proliferative activity on HMC1.2 cells that was 23.6-fold higher than the established drug imatinib. nih.gov
In another study, a thiazolopyridine known as AV25R was screened against a panel of hematological cancer cell lines. nih.gov It demonstrated highly selective and potent anti-proliferative effects against the B-cell acute lymphoblastic leukemia (B-ALL) cell line RS4;11, while showing less effect on other lymphoma and leukemia cell lines. nih.gov Additionally, thiazolo[4,5-b]pyridine derivatives have been tested for antiproliferative activity against HaCaT human keratinocytes and HEK293 human embryonic kidney cells. researchgate.net
| Compound/Derivative | Cancer Cell Line | Activity Measurement (GI₅₀/IC₅₀) | Reference |
| Thiazolo[5,4-b]pyridine Derivative 6r | HMC1.2 (Mast Cell Leukemia) | GI₅₀ = 1.15 µM | nih.gov |
| Thiazolo[5,4-b]pyridine Derivative 6s | GIST-T1 (Gastrointestinal Stromal Tumor) | GI₅₀ = 0.02 µM | nih.gov |
| Thiazolo[5,4-b]pyridine Derivative 7c | GIST-T1 (Gastrointestinal Stromal Tumor) | GI₅₀ = 0.02 µM | nih.gov |
| Thiazolopyridine AV25R | RS4;11 (B-cell Acute Lymphoblastic Leukemia) | Significant reduction in proliferation | nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | HaCaT (Human Keratinocytes) | Tested for antiproliferative activity | researchgate.net |
| Thiazolo[4,5-b]pyridine derivatives | HEK293 (Human Embryonic Kidney) | Tested for antiproliferative activity | researchgate.net |
Research into the antiproliferative effects of thiazolopyridine derivatives has begun to elucidate their mechanisms of action. A primary mechanism identified for certain thiazolo[5,4-b]pyridine derivatives is the enzymatic inhibition of the c-KIT kinase. nih.gov Specifically, the derivative 6r was found to be a potent inhibitor of a c-KIT V560G/D816V double mutant, which is known to be resistant to the drug imatinib. nih.gov This highlights the potential of this scaffold to overcome certain forms of drug resistance in cancer therapy.
For the thiazolopyridine AV25R, which showed selective activity against the RS4;11 leukemia cell line, gene expression analysis following treatment revealed significant changes in cancer-related signaling pathways. nih.gov The pathways identified included the VEGFA-VEGFR2 signaling pathway and the EGF/EGFR pathway, suggesting that the compound's antiproliferative effects may be mediated through the modulation of these key cellular processes. nih.gov
Enzyme Inhibition (e.g., Phosphoinositide 3-kinase (PI3K), GSK-3, CDK5)
The thiazolo[4,5-b]pyridine scaffold and its isosteres are recognized for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
Derivatives of the related thiazolone structure have been identified as potential inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.gov Computational studies have shown that the carbonyl group within a thiazolone ring can act as a hydrogen bond acceptor, contributing to its inhibitory action. nih.gov GSK-3β is a key enzyme implicated in a variety of cellular processes and is a target for conditions like Alzheimer's disease and cancer. nih.govmdpi.com Similarly, Cyclin-Dependent Kinase 5 (CDK5), another enzyme linked to neurodegenerative diseases, has been a target for inhibitors with scaffolds related to thiazolopyridines. nih.gov The design of dual inhibitors for both GSK-3β and CDK5 is an active area of research. nih.gov
Furthermore, research into related pyridine-fused heterocyclic systems, such as 6-heteroaryl-pyrazolo[3,4-b]pyridines, has yielded potent and selective inhibitors of GSK-3. nih.govresearchgate.net These compounds demonstrated high selectivity for GSK-3 over the closely related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov Beyond these, the broader thiazolo[5,4-b]pyridine scaffold has been explored for its ability to inhibit other kinases, such as c-KIT, with some derivatives showing potent activity against imatinib-resistant mutants. nih.gov
Table 1: Examples of Kinase Inhibition by Thiazolopyridine-Related Scaffolds
| Scaffold/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thiazolone Derivatives | GSK-3β | The carbonyl group acts as a hydrogen bond acceptor in the enzyme's active site. | nih.gov |
| 6-Heteroaryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent inhibition with excellent selectivity over CDK-2. | nih.govresearchgate.net |
Anti-inflammatory Potential
A significant body of research has focused on the anti-inflammatory properties of thiazolo[4,5-b]pyridine derivatives. pensoft.netresearchgate.netresearchgate.net Numerous studies have reported the synthesis of novel derivatives and their subsequent evaluation using in vivo models, such as the carrageenan-induced rat paw edema assay. pensoft.netbiointerfaceresearch.comnih.gov
In these studies, various modifications have been made to the core thiazolo[4,5-b]pyridin-2-one structure to enhance pharmacological activity. pensoft.netbiointerfaceresearch.com The results have been promising, with several synthesized compounds demonstrating considerable anti-inflammatory effects. biointerfaceresearch.com Notably, the anti-inflammatory action of some derivatives was found to be comparable or even superior to that of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. pensoft.netbiointerfaceresearch.comnih.gov For instance, compounds like (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid showed anti-inflammatory action exceeding that of Ibuprofen. nih.gov The mechanism for some related diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2. nih.gov
Table 2: Selected Thiazolo[4,5-b]pyridine Derivatives with Anti-inflammatory Activity
| Compound Class | Model | Finding | Reference(s) |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Demonstrated considerable anti-inflammatory effects, with some exceeding the activity of Ibuprofen. | pensoft.netbiointerfaceresearch.com |
| (Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile | Carrageenan-induced rat paw edema | Exhibited strong anti-inflammatory action, exceeding the standard drug Ibuprofen. | nih.gov |
Antioxidant Activity (e.g., Radical Scavenging Assays)
The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been another fertile area of investigation. The most common method used to evaluate this activity in vitro is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.goveuropub.co.ukbiointerfaceresearch.compensoft.netresearchgate.net
Research has described the synthesis of various novel derivatives, including (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazides and N3 substituted 5,7-dіmethyl-3H-thiazоlо[4,5-b]pyridіne-2-оnes, for the purpose of evaluating their antioxidant profiles. researchgate.netbiointerfaceresearch.compensoft.net These studies confirm that compounds based on this scaffold can effectively scavenge free radicals. researchgate.netnih.gov Some of the synthesized compounds were identified as potent antioxidants, with activity greater than some existing reference compounds. biointerfaceresearch.com
Table 3: Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives
| Derivative Class | Assay | Key Finding | Reference(s) |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine-2-ones | DPPH Radical Scavenging | Compounds demonstrated scavenging effects on DPPH radicals. | europub.co.ukresearchgate.net |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH Radical Scavenging | Synthesized compounds showed antioxidant activity. | researchgate.netpensoft.net |
Other Emerging Pharmacological Applications
Beyond the well-documented anti-inflammatory and antioxidant activities, the thiazolo[4,5-b]pyridine scaffold has been explored for other novel applications.
Herbicidal Activity
Derivatives of thiazolo[4,5-b]pyridine have been synthesized and evaluated for their potential use as herbicides. datapdf.com Specifically, 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were prepared as structural analogues of the commercial herbicide Benazolin. datapdf.com Research showed that these compounds exhibited auxin-like herbicidal symptoms. datapdf.com Their activity was particularly pronounced against broadleaf weeds compared to narrowleaf weeds, demonstrating a degree of selectivity. datapdf.com
Histamine (B1213489) H3 Receptor Antagonism
The thiazolopyridine core structure is of significant interest in the search for non-imidazole antagonists of the histamine H3 receptor. nih.govmdpi.com Antagonists of this receptor are considered potential therapeutics for several central nervous system disorders, including Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). nih.govmdpi.com A series of optimizations on a related thiazolo[5,4-c]pyridine (B153566) scaffold led to the identification of a potent and selective H3 receptor inverse agonist. nih.gov Various 2-(4-propylpiperazin-1-yl)thiazolopyridine derivatives have also been synthesized and tested, showing promise in this area. mdpi.comresearchgate.net
Roles in Targeted Protein Degradation (based on scaffold)
While direct studies on the role of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol in targeted protein degradation are not prominent, the chemical nature of the scaffold offers a basis for exploration. The "-thiol" functional group can form disulfide bonds. This is relevant because other sulfur-containing compounds, such as gliotoxin, which possesses an intramolecular disulfide bridge, have been shown to inhibit the proteasome by targeting the deubiquitinase subunit Rpn11. nih.gov This inhibition of proteasome function ultimately leads to cell death. nih.gov The presence of a reactive thiol group on the thiazolo[4,5-b]pyridine scaffold suggests a potential, though yet unexplored, mechanism for influencing protein degradation pathways through interaction with cellular thiols or metalloenzymes within the protein degradation machinery.
Structure Activity Relationship Sar and Mechanism of Action Moa Studies
Systematic Modification of the 6-Chlorothiazolo[4,5-b]pyridine-2-thiol Core
Modifications to the core structure of thiazolo[4,5-b]pyridines have been systematically explored to optimize their biological profiles. These studies involve altering substituents at various positions on the bicyclic ring system to enhance potency and selectivity. documentsdelivered.comnih.gov
The biological activity of thiazolo[4,5-b]pyridine (B1357651) derivatives is highly dependent on the nature and position of various substituents. Research into related thiazolopyridine isomers has provided significant insights into these relationships.
For instance, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives designed as c-KIT inhibitors, functionalization at the 6-position was reported for the first time. nih.gov The structure-activity relationship studies revealed that specific substitutions are critical for potency. One derivative, 6r , which contains a complex side chain, showed potent inhibition against imatinib-resistant c-KIT mutants and suppressed the proliferation of cancer cells. nih.gov This highlights that even positions not directly involved in hinge binding can be functionalized to achieve high potency and overcome drug resistance. nih.gov
In another study on thiazolo[5,4-b]pyridines as phosphoinositide 3-kinase (PI3K) inhibitors, a sulfonamide group was found to be a key structural unit for activity. nih.gov Derivatives with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide (B1586055) showed potent inhibitory activity in the nanomolar range. nih.gov Furthermore, attaching a pyridyl group to the thiazolo[5,4-b]pyridine core was crucial for PI3Kα inhibitory potency, as replacing it with a phenyl group led to a significant drop in activity. nih.gov
Studies on thiazole-pyridine hybrids have also shown that electron-withdrawing groups, such as a chlorine atom on the pyridine (B92270) ring, can enhance anti-breast cancer efficacy. nih.gov The presence of hydrophobic, nonpolar moieties at position 2 of the thiazole (B1198619) ring has also been found to be beneficial for the antibacterial activity of some derivatives. nih.gov
Table 1: Effect of Substituents on the Activity of Thiazolopyridine Derivatives This table is interactive. You can sort and filter the data.
| Scaffold | Position of Modification | Substituent | Target/Activity | Observation | Reference |
|---|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Position 6 | Complex side chain | c-KIT Kinase | Potent inhibition of imatinib-resistant mutants. | nih.gov |
| Thiazolo[5,4-b]pyridine | N/A | Sulfonamide functionality | PI3Kα Kinase | Key structural unit for potent inhibitory activity. | nih.gov |
| Thiazolo[5,4-b]pyridine | N/A | Pyridyl group | PI3Kα Kinase | Crucial for potency; replacement with phenyl decreased activity. | nih.gov |
| Thiazole-Pyridine Hybrid | Pyridine Ring (Position 4) | Chlorine (Cl) | Anticancer (Breast) | Enhanced efficacy compared to non-halogenated analogs. | nih.gov |
| Thiazole | Position 2 | Nonpolar, hydrophobic moiety | Antibacterial | Beneficial for antibacterial activity. | nih.gov |
The 2-thiol group of this compound exists in tautomeric equilibrium with its 3H-thione form, 6-chloro-3H- nih.govopenresearchlibrary.orgthiazolo[4,5-b]pyridine-2-thione. echemi.com This thiol/thione moiety is a critical functional group. In medicinal chemistry, such groups often serve as key interaction points with biological targets, for example, by acting as hydrogen bond donors or acceptors, or by coordinating with metal ions in metalloenzymes.
Furthermore, the thiol group is a versatile chemical handle for synthetic modification. It allows for a wide range of derivatization reactions, such as S-alkylation or oxidation, enabling the creation of large libraries of analogs for screening. researchgate.net For example, in the synthesis of benzothiazole-2-thiol derivatives, the thiol group is often a starting point for attaching various heterocyclic rings to explore potential anticancer agents. researchgate.net While direct studies on the receptor binding of the thiol group in this compound are not extensively detailed, its role in related structures suggests it is a crucial site for both biological interaction and synthetic elaboration.
The presence and position of a halogen atom on the pyridine ring of the thiazolopyridine scaffold can significantly influence the compound's physicochemical properties and biological activity. The chlorine atom at position 6 of the title compound introduces specific electronic and steric effects.
Positional Isomerism and its Influence on Activity Profiles
Positional isomerism plays a critical role in determining the biological activity of thiazolopyridines. The arrangement of the nitrogen and sulfur atoms in the fused ring system dictates the molecule's shape, electronic distribution, and potential for forming specific interactions with biological targets. The main isomers of interest are thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine.
Studies have shown that these isomers can have distinct binding modes and target selectivities. For instance, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of kinases like PI3K and c-KIT. nih.govnih.gov In these inhibitors, the nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif. nih.gov In contrast, for other kinases like ITK, the nitrogen at position 1 and the 2-amino group are responsible for hydrogen bonding with the kinase hinge region. nih.gov
The synthetic routes to access these different isomers, such as isothiazolo-[5,4-b]- and -[4,5-c]-pyridines, have also been explored, starting from precursors like isoxazolopyridine-4-thiols. researchgate.net The ability to selectively synthesize these different isomeric scaffolds is crucial for exploring the chemical space and identifying compounds with optimal activity profiles for different therapeutic targets. The distinct biological activities of these isomers underscore the high degree of structural specificity required for molecular recognition by protein targets.
Identification of Key Pharmacophores and Rational Drug Design Principles
Rational drug design for thiazolopyridine derivatives relies on identifying the key pharmacophoric features essential for biological activity. A pharmacophore is the specific three-dimensional arrangement of functional groups responsible for a molecule's biological effect.
For thiazolo[5,4-b]pyridine-based PI3K inhibitors, docking studies revealed that the N-heterocyclic core fits into the ATP binding pocket of the kinase. nih.gov Key interactions include a hydrogen bond between the scaffold and the Val851 residue in the hinge region, as well as a hydrogen bond between a sulfonamide substituent and Lys802. nih.gov This identifies the thiazolopyridine core as a hinge-binding scaffold and the sulfonamide group as a critical interacting moiety.
Similarly, for c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold, SAR studies have enabled the development of a pharmacophore model where specific substitutions at positions 5 and 6 are crucial for overcoming drug resistance. nih.gov These studies demonstrate a rational approach where the core scaffold provides the initial binding, while systematic modifications at peripheral positions are used to enhance potency, selectivity, and the ability to inhibit mutant forms of the target protein. nih.gov The thiazole ring itself is considered a valuable pharmacophore nucleus in numerous FDA-approved drugs due to its wide range of pharmaceutical applications. nih.gov
Elucidation of Molecular Pathways and Targets for Pharmacological Effects
Derivatives of the thiazolopyridine scaffold have been shown to exert their pharmacological effects by modulating specific molecular pathways critical for cell signaling, growth, and survival.
Kinase Inhibition: A primary mechanism of action for many thiazolopyridine derivatives is the inhibition of protein kinases.
c-KIT: Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of the c-KIT receptor tyrosine kinase. nih.gov By blocking c-KIT and its downstream signaling, these compounds can induce apoptosis and cell cycle arrest, thereby attenuating the proliferation of cancer cells, such as those found in gastrointestinal stromal tumors (GIST). nih.gov
PI3K: The phosphoinositide 3-kinase (PI3K) pathway is another major target. Novel thiazolo[5,4-b]pyridines have shown nanomolar inhibitory activity against PI3K isoforms (PI3Kα, PI3Kγ, PI3Kδ). nih.gov By blocking this pathway, which is frequently overactive in cancer, these compounds can disrupt cell growth and survival signals.
ErbB Family: Thiazolo[4,5-b]pyridines are also recognized as inhibitors of the ErbB family of tyrosine kinases, which includes the epidermal growth factor receptor (EGFR). researchgate.net
The elucidation of these molecular targets and pathways provides a clear rationale for the observed anticancer and anti-inflammatory effects of thiazolopyridine derivatives and guides further efforts in developing more selective and potent therapeutic agents.
Future Directions and Research Opportunities
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol and its derivatives should prioritize environmentally benign methods. Green chemistry principles can overcome the limitations of conventional synthesis, such as the use of hazardous solvents and catalysts, slow reaction rates, and arduous purification processes. mdpi.com Research should focus on:
Sustainable Catalysts: Investigating robust and reusable catalysts, such as vanadia supported on fluorapatite, which has proven effective in the synthesis of related benzothiazolo[3,2-a]pyrimidines. nih.gov
Green Solvents: Employing eco-friendly solvents like ethanol (B145695) or using ionic liquids, which can also act as reagents to facilitate reactions under ambient conditions. mdpi.comnih.gov
One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of complex molecules in a single step, which improves efficiency and reduces waste. nih.gov This approach, combined with solvent-free conditions or the use of molecular oxygen as a terminal oxidant, represents a significant step towards sustainable pharmaceutical manufacturing. mdpi.com
Rational Design and Synthesis of Highly Potent and Selective Derivatives
Rational drug design provides a systematic approach to developing novel derivatives of this compound with enhanced potency and selectivity. By modifying the core structure, researchers can target specific biological pathways implicated in disease. Key strategies include:
Scaffold Hopping and Pharmacophore Merging: Leveraging methodologies like scaffold hopping can lead to the discovery of new compound classes with novel modes of action, as demonstrated by the development of thiazolopyridine herbicides from a 1,8-naphthyridine (B1210474) core. acs.org Similarly, merging the thiazolopyridine pharmacophore with other known active motifs can create dual-target inhibitors, a strategy successfully used to develop triazolopyridine-based JAK/HDAC inhibitors. nih.gov
Structure-Based Design: Utilizing computational tools such as molecular docking to predict the binding interactions between a ligand and its target protein. nih.govnih.gov This allows for the design of derivatives that fit precisely into the active site of a target, such as the ATP-binding pocket of protein kinases like EGFR-TK. nih.govresearchgate.net X-ray crystallography can further confirm these interactions and guide optimization. acs.org
Advanced Synthetic Methods: Employing modern synthetic reactions like the Suzuki cross-coupling can facilitate the creation of a diverse library of derivatives for screening. nih.gov
Table 1: Examples of Rationally Designed Thiazolopyridine and Related Heterocyclic Derivatives
| Compound Series | Target | Design Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine (B1319707) Analogues | EGFR-TK | Rational design, Suzuki coupling | Compound 10k showed potent activity (IC50 = 0.010 μM) against the HCC827 cancer cell line. nih.gov | nih.gov |
| Triazolopyridine Derivatives | JAK/HDAC (Dual Inhibitors) | Pharmacophore merging | Compound 19 was identified as a pan-HDAC and JAK1/2 dual inhibitor with submicromolar cytotoxicity against cancer cells. nih.gov | nih.gov |
| Thiazolopyridines | Acyl-ACP Thioesterase (FAT) | Scaffold hopping | Discovered a new class of potent herbicides with a novel mode of action. acs.org | acs.org |
| Thiazolo[5,4-d]pyrimidine (B3050601) Diamines | A2A Adenosine Receptor | Structure-activity relationship (SAR) | Derivatives 13 and 14 emerged as potent inverse agonists with high-affinity binding in the femtomolar range. nih.gov | nih.gov |
Comprehensive In Vitro and In Vivo Pharmacological Profiling
A thorough understanding of the pharmacological profile of new derivatives is essential. This requires a tiered approach, moving from cellular assays to whole-organism models.
In Vitro Screening: Initial evaluation should involve screening against a broad panel of cancer cell lines to identify patterns of activity. nih.gov For instance, derivatives of thiazolo[5,4-b]pyridine have been tested against non-small cell lung cancer lines like HCC827 and H1975, while also assessing cytotoxicity against normal cell lines to determine selectivity. nih.gov Assays to determine IC50 values, such as the MTT assay, are standard. nih.gov
In Vivo Efficacy Models: Promising candidates from in vitro studies should be advanced to in vivo animal models. For example, thiazolo[5,4-d]pyrimidine derivatives have been evaluated for antinociceptive activity in experimental pain models, demonstrating effects comparable to morphine. nih.gov
ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. In silico predictions combined with in vitro assays, such as metabolic stability and hemolytic activity tests, can identify compounds with favorable drug-like properties and de-risk future development. nih.govnih.gov
Advanced Mechanistic Studies at the Cellular and Molecular Levels
Elucidating the precise mechanism of action is a critical step in drug development. For derivatives of this compound, this involves:
Target Identification and Validation: Identifying the specific molecular target is paramount. Techniques like thermal shift assays, affinity chromatography, and genetic screening can pinpoint the protein(s) with which a compound interacts.
Molecular Interaction Analysis: High-resolution structural biology and computational methods are key to understanding how a compound binds to its target. Molecular docking simulations can predict binding modes, such as the formation of hydrogen bonds with key residues like Cys797 in the EGFR kinase domain. nih.gov These computational models can be validated experimentally through X-ray co-crystallography, which provides a definitive picture of the binding interaction. acs.org
Cellular Pathway Analysis: Once a target is known, studies should focus on the downstream cellular consequences of its modulation. This includes analyzing effects on cell cycle progression, apoptosis (programmed cell death), angiogenesis, and cell migration. nih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazolopyridines
The vast chemical space, estimated to contain over 10^60 molecules, presents a formidable challenge for drug discovery that can be addressed using artificial intelligence (AI) and machine learning (ML). nih.gov For the thiazolopyridine class, AI/ML offers transformative potential by:
Accelerating Hit Identification: AI algorithms can screen massive virtual libraries of compounds far more rapidly than traditional high-throughput screening, identifying potential hits with greater efficiency. premierscience.comnih.gov
Predictive Modeling: ML models, including deep neural networks and graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel thiazolopyridine derivatives. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
De Novo Drug Design: AI can design entirely new molecules optimized for specific targets and properties, moving beyond simple modifications of existing scaffolds. premierscience.com This accelerates the design-make-test-analyze cycle, significantly reducing the time and cost of drug development. bpasjournals.com
Exploration of Combination Therapies and Drug Repurposing Strategies
The therapeutic potential of this compound derivatives may be enhanced through combination therapies or by repurposing them for new indications.
Combination Therapy: Combining a thiazolopyridine derivative with another therapeutic agent can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs. nih.gov This approach can also overcome drug resistance and allow for the use of lower, less toxic concentrations of each compound. nih.gov A successful example involves the combination of a thiazolopyridine derivative with donepezil (B133215) to enhance acetylcholine (B1216132) levels for potential Alzheimer's treatment. researchgate.net
Drug Repurposing: A thiazolopyridine derivative developed for one disease may show efficacy in another. Phenotypic screening, where compounds are tested for their effect on disease models without a preconceived target, is a powerful tool for discovering new uses for existing molecules. nih.gov AI and ML can also aid in drug repurposing by analyzing vast datasets to identify novel drug-disease connections. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chlorothiazolo[4,5-b]pyridine-2-thiol?
- The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, alkylation reactions using potassium ethyl xanthate and 2-aminopyridin-3-ol derivatives in pyridine or ethanol under reflux yield thiol-containing scaffolds. Optimized conditions (e.g., pyridine:water ratio of 5:1) enhance reaction efficiency . Cyanethylation of thiol intermediates with acrylonitrile under basic conditions (e.g., pyridine/water) is another key step for introducing functional groups .
Q. How is the structural integrity of this compound validated experimentally?
- Techniques include:
- 1H NMR spectroscopy : Proton signals for aromatic rings (δ 7.2–8.5 ppm) and thiol groups (broad singlet near δ 3–4 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 153.0 [M+1]+) verify molecular weight and purity .
- Elemental analysis : Carbon, nitrogen, and sulfur percentages match theoretical values to confirm composition .
Q. What biological activities are associated with thiazolo[4,5-b]pyridine derivatives?
- These compounds exhibit anti-inflammatory and anticancer properties. For instance, derivatives with phenylazo substituents at the C6 position show a 3-fold increase in antitumor activity compared to parent scaffolds. Exudative inflammation models demonstrate dose-dependent inhibition of inflammatory markers (e.g., prostaglandins) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when modifying the thiazolo[4,5-b]pyridine scaffold?
- Contradictions often arise from substituent positioning. For example:
- C6 vs. N3 modifications : Phenylazo groups at C6 enhance anticancer activity, while cyanoethyl groups at N3 improve solubility but reduce potency .
- Methodological adjustments : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct target effects from off-target interactions .
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation steps .
- Catalyst systems : Pyridine/water mixtures (5:1 v/v) increase basicity, accelerating thiol-mediated conjugate additions .
- Temperature control : Reflux conditions (110°C) in ethanol maximize cyclocondensation efficiency .
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Electron-withdrawing groups (e.g., Cl) : Stabilize the thiolate anion, enhancing nucleophilic reactivity in cross-coupling reactions .
- Electron-donating groups (e.g., methyl) : Increase steric hindrance at the C5/C7 positions, reducing accessibility for electrophilic attacks .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on X-ray crystallography data .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC50 values to design derivatives with improved potency .
Methodological Considerations
- Handling thiol intermediates : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .
- Troubleshooting low yields : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .
- Safety protocols : Use PPE (gloves, goggles) due to H302/H315 hazards; neutralize acidic byproducts with NaHCO3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
